molecular formula C18H15NO3 B11833680 2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-28-9

2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11833680
CAS No.: 90034-28-9
M. Wt: 293.3 g/mol
InChI Key: HXPXJEOZAULUPH-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethylbenzaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar structural motif and are known for their biological activities.

    Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and quinine, have well-documented medicinal properties.

Uniqueness

2-(2-Ethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylphenyl substitution differentiates it from other quinoline derivatives, potentially leading to novel applications and effects.

Properties

CAS No.

90034-28-9

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(2-ethylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-2-11-5-3-4-6-13(11)16-10-17(20)14-9-12(18(21)22)7-8-15(14)19-16/h3-10H,2H2,1H3,(H,19,20)(H,21,22)

InChI Key

HXPXJEOZAULUPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

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